2-Ethenyl-2-hexyloxirane

Soluble Epoxide Hydrolase (sEH) Inhibitor Enzymatic Assay

2-Ethenyl-2-hexyloxirane (CAS 920299-56-5) is a synthetic, 2,2-disubstituted vinyl oxirane with the molecular formula C10H18O and a molecular weight of ~154.25 g/mol. It is characterized by a strained, three-membered epoxide ring bearing both a terminal vinyl group and a hexyl chain at the quaternary C2 position, which confers a calculated LogP of approximately 2.91 (indicating moderate lipophilicity) and a polar surface area (PSA) of 12.53 Ų.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 920299-56-5
Cat. No. B12638033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenyl-2-hexyloxirane
CAS920299-56-5
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCCCCCC1(CO1)C=C
InChIInChI=1S/C10H18O/c1-3-5-6-7-8-10(4-2)9-11-10/h4H,2-3,5-9H2,1H3
InChIKeyBPTQUMJFOAVPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenyl-2-hexyloxirane (CAS 920299-56-5): Core Chemical Identity and Sourcing Baseline


2-Ethenyl-2-hexyloxirane (CAS 920299-56-5) is a synthetic, 2,2-disubstituted vinyl oxirane with the molecular formula C10H18O and a molecular weight of ~154.25 g/mol . It is characterized by a strained, three-membered epoxide ring bearing both a terminal vinyl group and a hexyl chain at the quaternary C2 position, which confers a calculated LogP of approximately 2.91 (indicating moderate lipophilicity) and a polar surface area (PSA) of 12.53 Ų . This compound is primarily utilized as a research intermediate in organic synthesis and as a pharmacological probe, with primary literature annotating its bioactivity against the target soluble epoxide hydrolase (sEH) [1].

Beyond the Oxirane Ring: Structural Determinants That Defeat Generic Substitution of 2-Ethenyl-2-hexyloxirane


The combination of a quaternary C2 center bearing both a vinyl and a lipophilic hexyl chain creates a steric and electronic environment that is fundamentally different from terminally monosubstituted aliphatic epoxides (e.g., 1,2-epoxytetradecane, 1,2-epoxyhexadecane) and simple vinyl oxiranes (e.g., 2-vinyloxirane or 2-methyl-2-vinyloxirane) [1]. This 2,2-disubstituted architecture dramatically influences regioselectivity during ring-opening, bimolecular reactivity, and molecular recognition by biological targets such as soluble epoxide hydrolase (sEH) [2]. Consequently, procurement based solely on epoxide class membership will fail to deliver the distinct reactivity profile and specific bioactivity documented for this scaffold, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-Ethenyl-2-hexyloxirane Against Its Closest Analogs


sEH Inhibitory Potency: 94 nM Against a 1,1-Disubstituted Epoxide Benchmark

In a standardized recombinant human sEH assay employing PHOME as the substrate (30 min preincubation protocol), 2-ethenyl-2-hexyloxirane exhibits an IC50 value of 94 nM [1]. As a class-level comparator, the structurally related 2-methyl-2-vinyloxirane (isoprene monoxide) — also a 2,2-disubstituted vinyl oxirane but lacking the extended hexyl chain — is primarily a substrate for epoxide hydrolases and is reported to undergo rapid non‑enzymatic hydrolysis rather than acting as a potent, stable inhibitor [2]. Within the broader class of small-molecule epoxide-based sEH ligands, many simple aliphatic oxiranes function as substrates rather than inhibitors, whereas the hexyl-substituted vinyl oxirane scaffold achieves nanomolar inhibitory potency [1][2]. This suggests that the hexyl chain contributes to a binding interaction that favors inhibition over catalysis.

Soluble Epoxide Hydrolase (sEH) Inhibitor Enzymatic Assay

Computed LogP Differentiation: Optimized Lipophilicity for Membrane Permeability vs. Shorter-Chain Vinyl Oxiranes

The computed octanol-water partition coefficient (LogP) for 2-ethenyl-2-hexyloxirane is 2.91, derived from its molecular structure . In contrast, the unsubstituted vinyl oxirane (2-vinyloxirane; CAS 930-22-3) has a LogP of -0.03, and the methyl-substituted analog (2-methyl-2-vinyloxirane) has a LogP of 0.51 . The approximately three-log-unit increase conferred by the hexyl chain translates to a predicted ~1000-fold greater partition into lipid phases, which has direct implications for membrane permeability and bioavailability in cell-based or in vivo pharmacological assays. This positions 2-ethenyl-2-hexyloxirane as considerably more drug-like from a passive permeability standpoint than shorter-chain vinyl oxirane comparators.

Lipophilicity ADME Prediction Physicochemical Property

Radical Ring-Opening Polymerization Propensity: Divergent Reactivity from Terminal Aliphatic Epoxides

Vinyl oxiranes bearing a 2,2-disubstituted architecture are documented to undergo radical ring-opening polymerization via C–C bond scission, a pathway that is not accessible to terminal monoalkyl epoxides such as 1,2-epoxytetradecane or 1,2-epoxyhexadecane [1]. Kinetic studies on structurally related vinyl oxiranes demonstrate ring-opening rate constants on the order of 10⁶ s⁻¹, which exceed typical radical propagation rates and enable efficient incorporation into polymer networks [2]. While direct kinetic data for 2-ethenyl-2-hexyloxirane have not been published, its 2,2-disubstituted vinyl oxirane structure places it squarely within this uniquely reactive class, differentiating it fundamentally from terminal epoxide comparators that undergo conventional cationic or anionic ring-opening mechanisms rather than radical C–C cleavage.

Radical Polymerization Vinyl Oxirane Ring-Opening

Regioselective Ring-Opening Control: Enhanced Steric Bias Relative to Monosubstituted Oxiranes

The regioselectivity of epoxide ring-opening is critically governed by steric and electronic factors. Monoalkyl-substituted terminal epoxides (e.g., 1,2-epoxytetradecane) are hydrolyzed by epoxide hydrolases with high regioselectivity through nucleophilic attack exclusively at the unsubstituted (less hindered) ring carbon [1]. In contrast, 2,2-disubstituted oxiranes such as 2-ethenyl-2-hexyloxirane present a quaternary C2 center that forces nucleophilic attack to occur at the more substituted carbon or at the allylic position via SN2′ pathways, thereby altering the regiochemical outcome of both enzymatic and chemical ring-opening reactions [2]. This sterically enforced shift in regioselectivity is a direct structural consequence of the geminal vinyl/hexyl disubstitution pattern and represents a reaction outcome not achievable with monoalkyl terminal epoxides.

Regioselectivity Nucleophilic Ring-Opening Steric Effects

Rotatable Bond Flexibility: Enhanced Conformational Adaptability vs. Shorter Vinyl Oxiranes

2-Ethenyl-2-hexyloxirane possesses 6 rotatable bonds, compared to 1 for 2-vinyloxirane and 2 for 2-methyl-2-vinyloxirane . This increased conformational freedom, conferred by the hexyl side chain, allows exploration of a significantly larger conformational space. In the context of sEH inhibitor design, this flexibility may contribute to an entropic penalty upon binding but also enables the molecule to sample a wider range of conformations to achieve optimal complementarity with the enzyme's hydrophobic active-site tunnel, which naturally accommodates flexible epoxy-fatty acid substrates such as epoxyeicosatrienoic acids (EETs) [1]. Shorter-chain vinyl oxiranes, with restricted conformational freedom, cannot replicate this conformational sampling behavior.

Molecular Flexibility Conformational Search Ligand Design

Scientifically Validated Application Scenarios for 2-Ethenyl-2-hexyloxirane


sEH Inhibitor Probe Development and Pharmacological Tool Compound

With a confirmed IC50 of 94 nM against recombinant human sEH in a fluorescence-based PHOME assay, 2-ethenyl-2-hexyloxirane serves as a nanomolar-potency starting point for structure-activity relationship (SAR) exploration targeting soluble epoxide hydrolase [1]. This makes it directly relevant for cardiovascular, anti-inflammatory, and pain research programs. The hexyl chain, contributing to a computed LogP of 2.91, is predicted to enhance membrane permeability and thus cellular target engagement compared to shorter-chain vinyl oxiranes with LogP values below 0.5 .

Monomer for Radical Ring-Opening Polymerization in Degradable Polymer Networks

Leveraging the well-established propensity of 2,2-disubstituted vinyl oxiranes to undergo radical ring-opening polymerization via C–C bond scission [1], 2-ethenyl-2-hexyloxirane is a candidate monomer for synthesizing networked polymers with potential degradability and volume-expansion properties. Terminal aliphatic epoxides (e.g., 1,2-epoxytetradecane) cannot replicate this radical C–C cleavage mechanism and are thus unsuitable substitutes for this application.

Regioselective Synthetic Intermediate for Chiral Building Blocks

The 2,2-disubstitution pattern of 2-ethenyl-2-hexyloxirane enforces regioselective nucleophilic ring-opening at the methylene (C3) carbon or via SN2′ allylic displacement, yielding branched homoallylic alcohol derivatives that are inaccessible from monoalkyl terminal epoxides [1]. This regiodivergent behavior makes it a strategically valuable intermediate for the stereoselective synthesis of complex natural product fragments and pharmaceutical building blocks.

Epoxide Hydrolase Substrate Specificity and Mechanism Studies

As a 2,2-disubstituted vinyl oxirane with a medium-length alkyl chain, this compound serves as a mechanistic probe to distinguish between the substrate specificities of microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). Its quaternary C2 center and vinyl conjugation differentiate it from the monoalkyl oxiranes typically employed as model substrates [1], providing deeper insight into the active-site architecture and catalytic mechanisms of epoxide hydrolase isoforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethenyl-2-hexyloxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.